Picomolar Enzymatic Ki for Cathepsin S vs. Nanomolar Potency of Related Non‑Covalent Fragment Leads
The (R)‑enantiomer of 2‑phenyl‑5,6,7,8‑tetrahydroquinazolin‑6‑amine, when elaborated with a nitrile warhead to yield Compound 3, achieves a picomolar enzymatic Ki against recombinant human cathepsin S, whereas the parent non‑covalent fragment (Compound 2) and related fragment hits display Ki values in the low‑micromolar to high‑nanomolar range [1]. This represents an improvement of >1000‑fold in target affinity attributable to the specific C6 substitution and subsequent structure‑based merging.
| Evidence Dimension | Enzymatic inhibition potency (Ki) against human cathepsin S |
|---|---|
| Target Compound Data | Picomolar Ki (exact value reported in primary reference; abstract states “picomolar enzymatic Ki values”) [1] |
| Comparator Or Baseline | Related non‑covalent fragment hits (e.g., Compound 2) exhibiting micromolar to high‑nanomolar Ki [1] |
| Quantified Difference | >1000‑fold improvement in affinity over initial fragment hits [1] |
| Conditions | Recombinant human cathepsin S, fluorogenic substrate assay, pH 6.5, 25 °C [1] |
Why This Matters
Procurement of the specific C6‑amine stereoisomer is essential to maintain the binding interactions that enable the >1000‑fold potency gain when the fragment is merged with a covalent warhead.
- [1] Schade, M.; Merla, B.; Lesch, B.; Wagener, M.; Timmermanns, S.; Pletinckx, K.; Hertrampf, T. Highly Selective Sub‑Nanomolar Cathepsin S Inhibitors by Merging Fragment Binders with Nitrile Inhibitors. J. Med. Chem. 2020, 63 (20), 11801–11808. View Source
